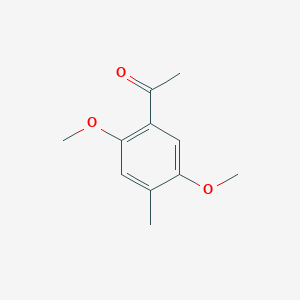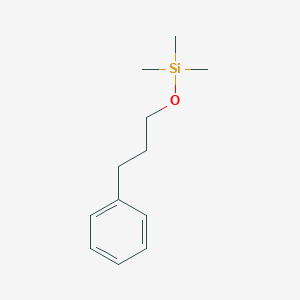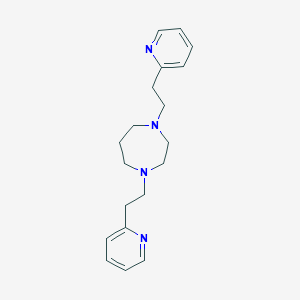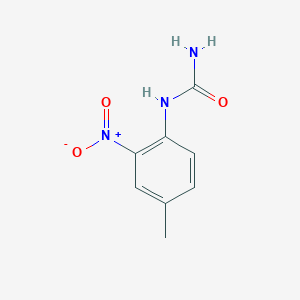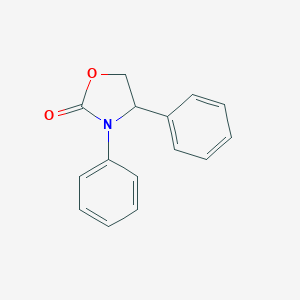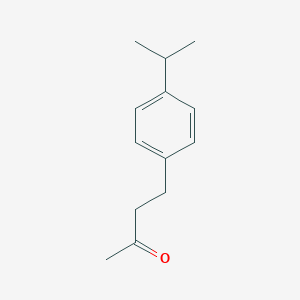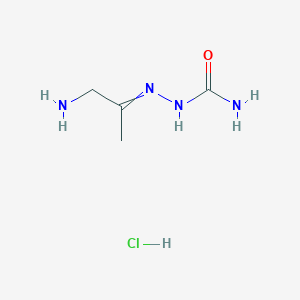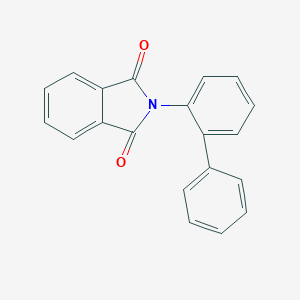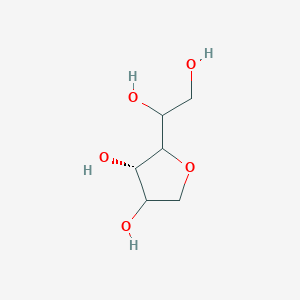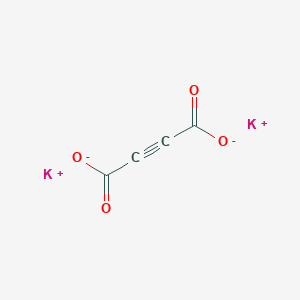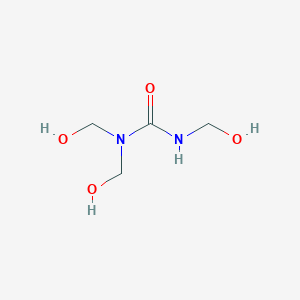
Tris(hydroxymethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(hydroxymethyl)urea (THU) is a highly versatile compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. THU is a white crystalline powder that is soluble in water and has a molecular formula of C4H10N2O4.
Applications De Recherche Scientifique
Tris(hydroxymethyl)urea has been extensively studied for its potential applications in various scientific fields, including biomedicine, material science, and environmental science. In biomedicine, Tris(hydroxymethyl)urea has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies. Tris(hydroxymethyl)urea has also been used in the synthesis of novel materials, such as polyurethanes and resins, due to its ability to form stable complexes with metal ions. In environmental science, Tris(hydroxymethyl)urea has been studied for its potential use as a chelating agent for heavy metal removal from wastewater.
Mécanisme D'action
The mechanism of action of Tris(hydroxymethyl)urea is not fully understood, but it is believed to involve the formation of stable complexes with metal ions and the inhibition of certain enzymes. Tris(hydroxymethyl)urea has been shown to bind to copper ions, which are essential for the activity of certain enzymes, and inhibit their function. Tris(hydroxymethyl)urea has also been shown to have a chelating effect on iron ions, which are involved in the production of reactive oxygen species (ROS) in cells. By inhibiting the activity of these enzymes and reducing ROS production, Tris(hydroxymethyl)urea may have a protective effect against oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Tris(hydroxymethyl)urea has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor properties. Tris(hydroxymethyl)urea has been shown to inhibit the production of ROS and reduce oxidative stress in cells, which can lead to a reduction in inflammation and cell damage. Tris(hydroxymethyl)urea has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Tris(hydroxymethyl)urea has several advantages for use in laboratory experiments, including its stability, solubility in water, and low toxicity. Tris(hydroxymethyl)urea is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, Tris(hydroxymethyl)urea has some limitations, including its limited solubility in organic solvents and its potential to form complexes with other compounds in the sample, which can interfere with the results of experiments.
Orientations Futures
There are several future directions for research on Tris(hydroxymethyl)urea, including the development of new drugs and therapies based on its antitumor and anti-inflammatory properties. Tris(hydroxymethyl)urea could also be used in the synthesis of novel materials with unique properties, such as self-healing materials or materials with enhanced mechanical properties. Additionally, Tris(hydroxymethyl)urea could be studied further for its potential use in environmental applications, such as heavy metal removal from wastewater. Overall, Tris(hydroxymethyl)urea is a highly versatile compound with significant potential for future research and applications.
Méthodes De Synthèse
Tris(hydroxymethyl)urea can be synthesized through a multistep reaction process that involves the reaction of formaldehyde, urea, and glyoxal in the presence of a base catalyst. The reaction yields Tris(hydroxymethyl)urea as the final product, which can be purified through recrystallization. The synthesis of Tris(hydroxymethyl)urea is relatively straightforward and can be carried out in a laboratory setting using standard laboratory equipment.
Propriétés
Numéro CAS |
13329-70-9 |
|---|---|
Nom du produit |
Tris(hydroxymethyl)urea |
Formule moléculaire |
C4H10N2O4 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
1,1,3-tris(hydroxymethyl)urea |
InChI |
InChI=1S/C4H10N2O4/c7-1-5-4(10)6(2-8)3-9/h7-9H,1-3H2,(H,5,10) |
Clé InChI |
XJBNELXWSXDUFP-UHFFFAOYSA-N |
SMILES |
C(NC(=O)N(CO)CO)O |
SMILES canonique |
C(NC(=O)N(CO)CO)O |
Autres numéros CAS |
13329-70-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



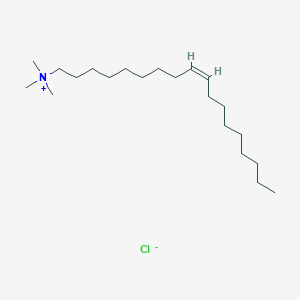
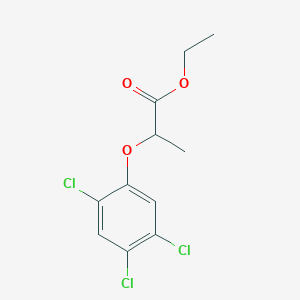
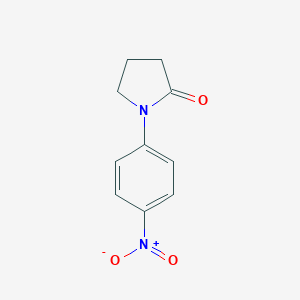
![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)
